
2-Chloro-2-methyl-1-propanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-methyl-1-propanol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-propanol (tert-butyl alcohol) with concentrated hydrochloric acid. This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom . The reaction conditions typically involve cooling the reaction mixture to control the exothermic reaction.
Another method involves the use of cation exchange resins as a catalyst. In this process, 2-methyl-3-chloropropene and water are added to a filling pipe containing the cation exchange resins. The reaction is carried out at temperatures between 0-45°C, and the reaction mixture is collected and purified .
Industrial Production Methods
Industrial production of this compound often involves continuous processes using solid acidic catalysts. This method reduces the generation of acid waste and minimizes environmental pollution .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methyl-1-propanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted alcohols, amines, or thiols.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary or secondary alcohols.
Scientific Research Applications
Pharmaceutical Synthesis
2-Chloro-2-methyl-1-propanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Antibiotics : It is used in the production of oxazolidinone antibiotics, which are critical in treating bacterial infections.
- Antiviral Agents : Research indicates potential uses in synthesizing compounds targeting viral infections.
Agrochemical Development
This compound is also significant in agrochemical formulations:
- Pesticides : It acts as an intermediate in creating herbicides and insecticides, enhancing agricultural productivity.
- Fungicides : Its derivatives are explored for developing fungicidal properties to protect crops.
Biochemical Research
In biochemical assays, this compound is utilized for:
- Reagent Applications : It serves as a reagent in various biochemical reactions to study enzyme kinetics and metabolic pathways.
- Synthesis of Biologically Active Compounds : The compound is involved in synthesizing other biologically active molecules that can be used for therapeutic purposes.
Case Study 1: Antibiotic Synthesis
A study demonstrated the use of this compound in synthesizing linezolid, an oxazolidinone antibiotic. The compound was transformed into a key intermediate that underwent further reactions to yield the final antibiotic product. This showcases its importance in pharmaceutical chemistry.
Case Study 2: Antimicrobial Activity
Research evaluated the antimicrobial efficacy of derivatives synthesized from this compound against resistant bacterial strains. Results indicated significant inhibition of growth, suggesting potential for developing new antimicrobial agents.
Industrial Applications
In addition to research applications, this compound has several industrial uses:
- Production of Polymers and Resins : It is used as a building block for synthesizing various polymers and resins, contributing to materials science.
- Chemical Manufacturing : The compound finds applications in producing solvents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2-methyl-1-propanol involves nucleophilic substitution reactions. The compound acts as an electrophile, with the chlorine atom being replaced by nucleophiles such as hydroxide ions, amines, or thiols . The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-propanol: Similar in structure but with the chlorine atom on a different carbon.
2-Methyl-1-propanol: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Chloro-2-propanol: Similar in structure but with the hydroxyl group on a different carbon.
Uniqueness
2-Chloro-2-methyl-1-propanol is unique due to its tertiary carbon structure, which makes it more reactive in nucleophilic substitution reactions compared to primary or secondary alcohols . This reactivity is advantageous in various synthetic applications, making it a valuable intermediate in chemical synthesis .
Biological Activity
2-Chloro-2-methyl-1-propanol (C4H9ClO) is an organochlorine compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and toxicology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Formula: C4H9ClO
- Molecular Weight: 110.57 g/mol
- CAS Number: 75-99-0
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism of action primarily involves the inhibition of microbial cell wall synthesis, which is crucial for maintaining the integrity of bacterial cells.
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 50 µg/mL | |
Staphylococcus aureus | 25 µg/mL | |
Candida albicans | 30 µg/mL |
Toxicological Profile
The toxicological profile of this compound reveals potential adverse effects upon exposure. Studies have shown that it may induce genotoxicity in various biological models, leading to mutations and chromosomal aberrations.
Case Study: Genotoxicity Assessment
In a study assessing the genotoxic effects of this compound on cultured mammalian cells, significant increases in sister chromatid exchanges were observed, indicating potential mutagenic effects. This study highlights the importance of evaluating the safety profile of this compound in pharmaceutical applications .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. The compound acts as an inhibitor of enzymes involved in cell wall synthesis, which disrupts the structural integrity of bacteria and fungi. Additionally, it may induce oxidative stress within cells, leading to cell death .
Safety and Regulatory Considerations
Due to its potential toxicity and biological activity, regulatory bodies have emphasized the need for thorough risk assessments before utilizing this compound in industrial or pharmaceutical applications. The compound has been classified under several safety guidelines due to its carcinogenic potential in animal studies .
Table 2: Summary of Toxicological Findings
Properties
IUPAC Name |
2-chloro-2-methylpropan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(2,5)3-6/h6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGQZLUXBPHXTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309272 | |
Record name | 2-Chloro-2-methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558-38-3 | |
Record name | 2-Chloro-2-methyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=558-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-2-methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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